Product packaging for 5-Isopropyl-4,6-dimethylpyrimidin-2-amine(Cat. No.:)

5-Isopropyl-4,6-dimethylpyrimidin-2-amine

Cat. No.: B13102579
M. Wt: 165.24 g/mol
InChI Key: LXYUIKJONCWFOB-UHFFFAOYSA-N
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Description

5-Isopropyl-4,6-dimethylpyrimidin-2-amine (CAS 81246-14-2) is an organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This pyrimidine amine derivative serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Pyrimidine-based compounds, such as 4,6-dimethylpyrimidin-2-amine, are established as important intermediates for the synthesis of sulfonylurea herbicides and have been used as organic ligands in the study of coordination complexes . The 2-amino pyrimidine moiety is a common pharmacophore in drug discovery, and the structure of this compound, featuring an isopropyl group, suggests potential for investigations in material science, as similar compounds have been used in the synthesis of novel nonlinear optical (NLO) materials . In chemical reactions, the amino group and nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, facilitating the formation of complex structures . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific applications of this and related pyrimidine compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B13102579 5-Isopropyl-4,6-dimethylpyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4,6-dimethyl-5-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-5(2)8-6(3)11-9(10)12-7(8)4/h5H,1-4H3,(H2,10,11,12)

InChI Key

LXYUIKJONCWFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C(C)C

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of Aminopyrimidine Structures

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. For aminopyrimidine structures, these methods elucidate the distribution of electrons and energy levels, which are key determinants of chemical behavior.

Density Functional Theory (DFT) has become a primary computational tool for studying pyrimidine (B1678525) derivatives due to its balance of accuracy and computational efficiency. nih.govsamipubco.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(**) are frequently employed to optimize molecular geometries and predict a variety of properties. nih.govresearchgate.net For 5-Isopropyl-4,6-dimethylpyrimidin-2-amine, DFT calculations can determine its most stable three-dimensional conformation by finding the minimum energy structure.

These calculations are crucial for understanding the electronic nature of substituted pyrimidines. epstem.net The configuration and methodology of DFT allow for reasonably predicted properties that characterize the activities of these organic compounds. researchgate.netepstem.net Theoretical studies using DFT can elucidate the molecular structure, vibrational spectra, and electronic properties of aminopyrimidine compounds. nih.gov

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. nih.govepstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. epstem.netwjarr.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.comresearchgate.net This analysis indicates that charge transfer can occur within the molecule. nih.govepstem.net For this compound, the electron-donating nature of the amino and alkyl (isopropyl, methyl) groups would be expected to raise the HOMO energy level, influencing its reactivity. The distribution of HOMO and LUMO orbitals reveals where the molecule is likely to act as a nucleophile or an electrophile. Typically, in similar structures, the HOMO is localized on the pyrimidine ring, while the LUMO's position can be influenced by substituents. epstem.net

Table 1: Key Parameters Derived from HOMO-LUMO Analysis

Parameter Symbol Formula Significance
Ionization Potential I -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity A -ELUMO The energy released when an electron is added to the molecule.
Energy Gap ΔE ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. researchgate.net
Electronegativity χ (I + A) / 2 Measures the molecule's ability to attract electrons. irjweb.com
Chemical Hardness η (I - A) / 2 Measures resistance to change in electron distribution. irjweb.comwjarr.com
Chemical Softness S 1 / (2η) The reciprocal of hardness, indicating polarizability. epstem.net

| Electrophilicity Index | ω | μ2 / (2η) (where μ ≈ -χ) | Quantifies the electrophilic nature of the molecule. epstem.netwjarr.com |

This table is interactive. Users can sort the columns to compare parameters.

DFT calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. tandfonline.com For this compound, these calculated values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. tandfonline.comacs.org The analysis of these parameters reveals how the substituents (isopropyl and methyl groups) affect the geometry of the pyrimidine ring. For instance, steric hindrance between the bulky isopropyl group and the adjacent methyl group may cause slight distortions in the ring's planarity, which can be quantified by dihedral angles. These structural details are vital as the molecule's three-dimensional shape influences how it interacts with other molecules. acs.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netepstem.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net

For an aminopyrimidine derivative, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for protonation or interaction with electrophiles. nih.govrsc.org The area around the amino group's hydrogen atoms would exhibit a positive potential (blue), indicating their potential involvement in hydrogen bonding. researchgate.net Understanding these reactive sites is crucial for predicting intermolecular interactions. epstem.netrsc.org

Thermodynamic and Kinetic Computational Studies

Computational methods are also employed to investigate the thermodynamic stability and reaction kinetics of pyrimidine derivatives.

Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated to assess the stability of different isomers or conformations of a molecule. scitechjournals.comresearchgate.net For this compound, computational studies can determine the Gibbs free energy of formation, providing a measure of its thermodynamic stability under standard conditions. scitechjournals.com These calculations are also essential for studying reaction mechanisms, as the difference in Gibbs free energy between reactants, transition states, and products determines the spontaneity and rate of a chemical reaction. scitechjournals.comresearchgate.net For instance, the negative values of Gibbs free energy change (ΔG) indicate a spontaneous process. scitechjournals.com

Table 2: Mentioned Compounds

Compound Name
This compound
2-amino-4-methoxy-6-methylpyrimidine
2-amino-5-bromo-6-methyl-4-pyrimidinol
4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine
4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol
4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol

Computational Studies of Reaction Mechanisms in Pyrimidine Diversification (e.g., Ring-Opening, Cyclization)

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the diversification of pyrimidine scaffolds. Theoretical investigations, often employing quantum chemical calculations, offer detailed insights into reaction pathways, transition states, and the energetics of processes like ring-opening and cyclization, which are crucial for creating novel heterocyclic compounds from a pyrimidine core. nih.govnih.gov

A notable strategy in pyrimidine diversification is a deconstruction–reconstruction approach, where the pyrimidine ring is opened and subsequently used as a building block for forming different heterocycles. nih.govrepec.orgexlibrisgroup.com Computational studies have been instrumental in understanding the mechanism of this process. For instance, the transformation of pyrimidines into N-arylpyrimidinium salts, which enables their cleavage into three-carbon iminoenamine building blocks, has been studied using quantum chemical calculations. nih.gov

One computational investigation, performed at the ωB97X-D/def2-TZVP//ωB97X-D/6–31+G(d,p) level of theory, detailed the potential energy surface for the reaction of a pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and an aniline (B41778). nih.gov The study revealed that the initial reaction is exergonic and proceeds through a single transition state. Subsequent nucleophilic attack by aniline was found to be kinetically selective, with the preferred site of attack corresponding to predictions from electronic Fukui (ƒ+) indices, which indicate the electrophilicity of the carbon atoms in the ring. nih.gov Such studies demonstrate that computational methods can predict regioselectivity and explain the driving forces behind these complex transformations, including the role of a base in making key steps energetically favorable. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools in modern medicinal chemistry for studying aminopyrimidine derivatives. These computational techniques allow for the prediction and analysis of molecular interactions, conformations, and structure-activity relationships, thereby guiding the design of new, more potent, and selective compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This technique is widely used to understand the binding mechanisms of aminopyrimidine derivatives and to screen virtual libraries for potential inhibitors of various biological targets.

Studies on aminopyrimidine derivatives have frequently employed molecular docking to elucidate their interactions with protein kinases, which are common targets in cancer therapy. nih.govnih.gov For instance, docking studies of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which are structurally similar to this compound, were conducted to understand their inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govresearchgate.net These studies revealed that the aminopyrimidine core forms crucial hydrogen bonds with key residues in the hinge region of the kinase domain. The specific substitution pattern on the pyrimidine ring was found to influence binding affinity, with certain substitutions causing steric clashes that weaken the interaction. nih.govresearchgate.net

In another study, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were investigated as inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6. nih.gov Molecular docking simulations were used to predict the binding modes of these compounds within the ATP-binding pocket of the kinases, providing a structural basis for their inhibitory activity. Similarly, docking has been applied to study 2-aminopyrimidine (B69317) derivatives as potential inhibitors of β-glucuronidase and dual-target inhibitors of BRD4/PLK1. mdpi.commdpi.com These computational analyses help to rationalize structure-activity relationships (SAR) and guide the design of analogs with improved potency and selectivity. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Aminopyrimidine Derivatives

Compound ClassTarget ProteinKey Findings from Docking
2-Amino-4,6-dimethylpyrimidin-5-ol derivativesFGFR4Aminopyrimidine core forms H-bonds with kinase hinge region; methyl groups can cause steric clashes. nih.govresearchgate.net
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK2/4/6Predicted binding modes within the ATP-binding pocket, informing structure-activity relationships. nih.gov
Azido-pyrimidine analoguesTyrosyl-tRNA synthetaseStudied binding at the active site to predict structure-activity relationships for antibacterial agents. jocpr.com
2-Amino-4,6-diarylpyrimidine-5-carbonitrilesA1 Adenosine ReceptorGuided the design of selective antagonists by modeling interactions with key residues like Asn6.55. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions, allowing for the analysis of conformational changes and the stability of the complex over time. This method complements molecular docking by refining the binding poses and providing more accurate estimations of binding affinity.

MD simulations have been used to study the binding behavior of 2-aminopyridine (B139424) derivatives as Janus kinase 2 (JAK2) inhibitors. tandfonline.com In these studies, the docked complex is subjected to simulations lasting hundreds of nanoseconds to assess the stability of the interactions and the flexibility of the ligand in the active site. The results can highlight key residues that have significant contributions to the binding free energy, often through hydrogen bonding and van der Waals interactions. tandfonline.com

Similarly, MD simulations were employed to analyze the interactions of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6. nih.gov These simulations help to validate the reasonableness of the docking results and provide a deeper understanding of the dynamics of the ligand-protein complex. In a different context, MD simulations have been used to investigate the adsorption of 2-amino-4,6-dimethylpyrimidine (B23340) on a metal surface to understand its corrosion inhibition properties, demonstrating the versatility of this computational technique. researchgate.net By analyzing the trajectory of the simulation, researchers can confirm the stability of key hydrogen bonds and hydrophobic interactions, which are critical for the ligand's binding affinity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mui.ac.ir These models are valuable for predicting the activity of newly designed compounds and for understanding which molecular properties are most important for activity.

Both 2D and 3D-QSAR studies have been conducted on various aminopyrimidine and aminopyridine derivatives. nih.govccspublishing.org.cn In a typical QSAR study, molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) are calculated for a set of molecules with known activities. mui.ac.irnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a predictive model. nih.govmui.ac.ir

For example, a 3D-QSAR study on 2-aminopyridine derivatives as JAK2 inhibitors developed robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. tandfonline.com These models, which showed good internal and external validation statistics, produced 3D contour maps. These maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a clear guide for designing more potent inhibitors. tandfonline.com QSAR models have also been successfully developed for aminopyrimidine derivatives targeting nitric oxide synthases and cyclin-dependent kinases, demonstrating the broad applicability of this approach in drug discovery. nih.govnih.gov

Table 2: Statistical Parameters for an Example 3D-QSAR Model of Aminopyridine JAK2 Inhibitors tandfonline.com

Modelq² (Cross-validated R²)r² (Non-cross-validated R²)Predictive Ability (External Validation)
CoMFA0.6060.919Capable of predicting bioactivities
CoMSIA0.6410.992Capable of predicting bioactivities

Mechanistic Elucidation of Interactions Involving 5 Isopropyl 4,6 Dimethylpyrimidin 2 Amine

Investigation of Molecular Recognition and Binding Mechanisms

No studies were found that specifically investigate the molecular recognition and binding mechanisms of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine.

Interactions with Nucleic Acid Components and DNA

There is no available research detailing the interactions of this compound with nucleic acid components or DNA.

DNA Intercalation and Supramolecular Complex Formation

Scientific literature lacks any data on the potential for this compound to intercalate with DNA or form supramolecular complexes.

Potential as Non-natural Nucleobase Analogues and Base-Pairing Properties

While the synthesis of related substituted 2-aminopyrimidines as potential non-natural nucleobase analogues has been reported, no studies have specifically investigated the base-pairing properties or potential of this compound in this context.

Enzymatic Inhibition Mechanisms

Specific enzymatic inhibition mechanisms for this compound have not been reported in the available scientific literature.

Inhibition of DNA Gyrase: In Silico and In Vitro Studies

There are no published in silico or in vitro studies that assess the inhibitory activity of this compound against DNA gyrase.

Urease Inhibition Mechanisms

While the inhibition of urease by various other pyrimidine (B1678525) derivatives has been explored, the specific mechanisms of urease inhibition by this compound have not been a subject of published research.

Targeting Fatty Acid Biosynthesis Pathways

The pyrimidine scaffold is a crucial component in many biologically active molecules, and its derivatives are investigated for a wide range of therapeutic targets. One such area of interest is the inhibition of fatty acid biosynthesis, particularly through the targeting of the fatty acid synthase (FAS) enzyme system. FAS is overexpressed in many cancer cells and certain pathogenic organisms, making it an attractive target for drug development. nih.govgoogle.com While direct studies on this compound are not extensively documented in this context, the principles of FAS inhibition by small molecules provide a framework for understanding its potential mechanism.

Inhibitors of fatty acid synthesis often act on key enzymes within the pathway, such as the β-ketoacyl synthase moiety of FAS. nih.gov The mechanism typically involves the molecule binding to the active site of the enzyme, thereby preventing the natural substrate from accessing it and halting the elongation of fatty acid chains. The structural features of an inhibitor, including its size, shape, and electronic properties, dictate its binding affinity and inhibitory potency. For aminopyrimidine derivatives, the interaction would likely be governed by hydrogen bonding involving the amino group and ring nitrogens, as well as hydrophobic interactions from the alkyl substituents (isopropyl and methyl groups).

Research on other heterocyclic compounds has demonstrated that they can effectively inhibit fatty acid biosynthesis. nih.gov For instance, natural products like platensimycin (B21506) and thiolactomycin (B1682310) target different enzymes within the bacterial fatty acid synthase (FAS-II) system. nih.gov The development of synthetic inhibitors often focuses on creating molecules that mimic reaction intermediates or bind irreversibly to key residues in the enzyme's active site. nih.gov The potential of this compound as a FAS inhibitor would depend on its ability to fit within the enzyme's binding pocket and establish favorable interactions to disrupt the catalytic cycle.

Coordination Chemistry and Metal Complex Interactions

The 2-aminopyrimidine (B69317) moiety is a versatile ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms: the two endocyclic (ring) nitrogen atoms and the exocyclic amino group. These sites allow for various coordination modes, including monodentate, bridging, and chelating interactions with metal ions. tandfonline.comresearchgate.net The specific compound, this compound, can form stable complexes with a range of transition metals, and its coordination behavior is influenced by the electronic and steric properties of its substituents. ijcr.info

The reaction of 2-aminopyrimidine derivatives with metal halides, such as those of copper(II), cobalt(II), and nickel(II), can yield diverse structural motifs. tandfonline.comresearchgate.net The coordination can occur through one of the ring nitrogens, leading to monodentate complexes, or it can involve both a ring nitrogen and the exocyclic amino group, resulting in a five-membered chelate ring. ijcr.infomonash.edu The formation of these complexes is often influenced by factors such as the nature of the metal ion, the counter-ion, and the reaction solvent. tandfonline.compvpcollegepatoda.org The isopropyl and methyl groups on the pyrimidine ring of this compound would increase its lipophilicity and could sterically influence the geometry of the resulting metal complex.

Kinetic and Mechanistic Studies of Ligand Exchange Reactions

Ligand exchange reactions are fundamental to understanding the reactivity of metal complexes in solution. The kinetics of these processes, which involve the substitution of one ligand for another in the coordination sphere of a metal ion, provide insight into reaction mechanisms. nih.govinorgchemres.org For complexes involving this compound, the rate of ligand exchange would be influenced by several factors, including the strength of the metal-ligand bond, the steric hindrance around the metal center, and the nature of the entering and leaving ligands. pvpcollegepatoda.org

Kinetic studies can be performed using techniques like spectrophotometry or NMR spectroscopy, which monitor the change in concentration of species over time. nih.govinorgchemres.orgnih.gov The mechanism of ligand exchange can be associative, dissociative, or interchange. In an associative mechanism, the entering ligand first binds to the metal complex to form an intermediate with an increased coordination number, whereas in a dissociative mechanism, the leaving ligand detaches first to form an intermediate with a reduced coordination number. The bulky isopropyl and methyl substituents on the this compound ligand would likely disfavor an associative pathway due to increased steric crowding in the transition state. nih.gov

Role of Aminopyrimidine as a Chelating Ligand

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in enhanced thermodynamic stability compared to complexes with analogous monodentate ligands (the chelate effect). monash.edu The 2-aminopyrimidine structure is well-suited for chelation, typically acting as a bidentate ligand. It can coordinate to a metal ion through one of the ring nitrogen atoms and the nitrogen of the exocyclic amino group, forming a stable five-membered ring. ijcr.infonih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For the 2-aminopyrimidine class of compounds, SAR studies have been crucial in optimizing potency and selectivity for various biological targets, including enzymes and receptors. nih.govtandfonline.com By systematically modifying the substituents on the pyrimidine core, researchers can elucidate the key structural features required for molecular interactions.

Impact of Substituent Variations on Molecular Interactions

The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. brieflands.commdpi.com Variations in these substituents can significantly alter the molecule's interactions with its biological target through steric, electronic, and hydrophobic effects.

Alkyl Groups at C4 and C6: The methyl groups at the C4 and C6 positions of this compound contribute to the molecule's hydrophobic character and can influence its fit within a binding pocket. Studies on related pyrimidine series have shown that the size and nature of groups at these positions are critical for activity. For example, in a series of histamine (B1213489) H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic moieties led to enhanced potency. nih.gov

Substituent at C5: The isopropyl group at the C5 position is a key feature. Research on related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, has demonstrated that the size of an alkyl group at the 5-position can have a profound impact on enzyme inhibition. nih.gov In one study, increasing the size of the 5-alkyl group from methyl to larger groups was detrimental to inhibitory activity against human glycinamide (B1583983) ribonucleotide formyltransferase, likely due to steric hindrance within the enzyme's active site. nih.gov This suggests that the size of the C5-substituent is a critical parameter for achieving optimal biological activity.

The following table summarizes SAR findings from a study on 2-aminopyrimidine derivatives as β-Glucuronidase inhibitors, illustrating the impact of substituent changes on inhibitory activity.

CompoundSubstituent at C4Substituent at C6IC₅₀ (µM)
Derivative 1-Cl-NH(4-heptyloxyphenyl)> 100 (Inactive)
Derivative 2-Cl-NH(3,5-dimethoxyphenyl)> 100 (Inactive)
Derivative 3-Cl-NH(3,4,5-trimethoxyphenyl)52.6 ± 1.20
Derivative 4-Cl-NH(4-phenoxyphenyl)2.8 ± 0.10

Data adapted from a study on 2-aminopyrimidine derivatives as β-Glucuronidase inhibitors. mdpi.com

Correlation of Electronic and Steric Effects with Mechanistic Pathways

The mechanistic pathways of a molecule's interactions are governed by a combination of electronic and steric effects. nih.govmdpi.com Electronic effects relate to the electron-donating or electron-withdrawing nature of substituents, which can influence properties like acidity, basicity, and the ability to form hydrogen bonds. researchgate.net Steric effects arise from the spatial arrangement of atoms and the physical bulk of substituents, which can dictate how a molecule fits into a binding site or approaches another reactant. nih.govacs.org

For this compound, the alkyl groups (isopropyl and methyl) are electron-donating. This electronic effect increases the electron density on the pyrimidine ring and enhances the basicity of the nitrogen atoms, potentially strengthening hydrogen bonds and coordination with metal ions. monash.edumdpi.com

Sterically, the bulky isopropyl group at C5 and the two methyl groups at C4 and C6 create a crowded environment around the pyrimidine core. This steric hindrance can play a dual role. On one hand, it can provide conformational rigidity, locking the molecule into a specific shape that may be favorable for binding to a target. mdpi.com On the other hand, excessive steric bulk can prevent the molecule from accessing a sterically restricted binding site, leading to reduced activity. nih.gov In coordination chemistry, bulky substituents can lead to the deformation of the ligand, which strongly affects its coordinating properties and the stability of the resulting metal complex. researchgate.net The interplay between the electron-donating nature of the alkyl groups and their steric bulk is therefore critical in determining the mechanistic pathways of its biological and chemical interactions.

Advanced Applications and Theoretical Prospects of Aminopyrimidine Compounds

Role in Organic Electronic and Optoelectronic Devices

Pyrimidines as Components in Organic Light-Emitting Devices (OLEDs)

No research specifically detailing the use of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine in OLEDs could be located.

Application in Solar Cells and Chemical Sensors

There is no available data on the application of this compound in solar cells or as a chemical sensor.

Fluorescent and Luminescent Properties and Their Modulation

The fluorescent and luminescent properties of this compound, and any potential modulation of these properties, have not been reported in the reviewed literature.

Exploration as Molecular Probes and Tools in Chemical Biology

Design of Aminopyrimidine-Based Fluorescent Sensors

No studies on the design of fluorescent sensors based specifically on the this compound scaffold were identified.

Potential for Controlled Protonation and Sensing Applications

The potential for controlled protonation and subsequent sensing applications of this compound has not been explored in the available scientific literature.

Theoretical Design and Development of Next-Generation Aminopyrimidine Scaffolds

The advancement of computational chemistry and molecular modeling has revolutionized the field of drug discovery, enabling the rational design of novel therapeutic agents. For aminopyrimidine compounds, these theoretical approaches are pivotal in developing next-generation scaffolds with enhanced potency, selectivity, and pharmacokinetic profiles. By leveraging computational power, researchers can explore vast chemical spaces, predict molecular interactions, and optimize structures for desired biological activities, thereby accelerating the journey from initial concept to viable drug candidates.

Computational Design of Novel Aminopyrimidine Hybrids

The computational design of hybrid molecules represents a strategic approach to developing novel therapeutics that can interact with multiple biological targets or combine the advantageous features of different pharmacophores. This strategy involves integrating the aminopyrimidine core with other chemical scaffolds to create innovative molecular architectures with unique biological activities.

A key technique in this process is scaffold hopping , which involves modifying the core structure of a known bioactive molecule to generate novel compounds with similar or improved properties. researchgate.net This design approach aims to enhance selectivity and potency while maintaining favorable physicochemical and pharmacokinetic characteristics. researchgate.net For instance, a scaffold hopping strategy was employed to generate new aryl 2-aminopyrimidine (B69317) analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Molecular docking is a fundamental computational tool that guides the design of these hybrids. It predicts how a molecule binds to the three-dimensional structure of a protein target, allowing for the rational optimization of the aminopyrimidine scaffold. nih.govinformahealthcare.com For example, structural optimization of aminopyrimidine-based CXCR4 antagonists was guided by molecular docking studies, leading to the identification of compounds with significantly improved receptor binding affinity and functional activity. nih.gov Similarly, structure-based drug design has been used to create novel aminopyrimidine-diones and pteridines as dual inhibitors of BRD4 and PLK1, two important anticancer targets. nih.govmdpi.com This approach maintains the core aminopyrimidine scaffold for essential hydrogen bonding and hydrophobic interactions while introducing other moieties to engage with the specific binding sites of the target proteins. mdpi.com

The table below summarizes various approaches in the computational design of aminopyrimidine hybrids.

Design StrategyComputational MethodTarget/ApplicationResulting Scaffold ExampleReference
Scaffold HybridizationMolecular DockingCXCR4 AntagonistAminopyrimidine core with modifications for improved receptor binding. nih.gov
Scaffold HoppingNot SpecifiedMRSA Biofilm InhibitorsAryl 2-aminopyrimidine analogs. researchgate.net
Structure-Based DesignMolecular DockingDual BRD4/PLK1 Inhibitors5-arylethylidene-aminopyrimidine-2,4-diones, 6-arylpteridines. nih.gov

Predictive Modeling for Structure-Based Compound Optimization

Predictive modeling is essential for refining lead compounds into clinical candidates. This process utilizes computational models to forecast the biological activity, selectivity, and drug-like properties of designed molecules, thereby guiding the optimization process.

Free Energy Perturbation (FEP) Simulations: For a more rigorous and quantitative prediction of binding affinity, advanced methods like FEP simulations are employed. FEP calculations were used to interpret SAR trends for a large library of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as selective A1 adenosine receptor (A1AR) antagonists. nih.gov These simulations provided insights into how substitutions on the pyrimidine (B1678525) core and the exocyclic amino group influenced binding and selectivity, guiding the design of ligands with high A1AR affinity. nih.gov

Advanced Generative Models: The frontier of predictive modeling includes the use of artificial intelligence and deep learning. A 3D pocket-aware diffusion model named Diffleop has been proposed for structure-based lead optimization. researchgate.net This type of model can explicitly incorporate knowledge of protein-ligand binding affinity to guide the generation of molecules with enhanced binding and rational properties, moving beyond traditional virtual screening. researchgate.net

Pharmacokinetic and Physicochemical Property Prediction: Beyond predicting target affinity, computational models are used to forecast essential drug-like properties. For an optimized aminopyrimidine-based CXCR4 antagonist, computational methods predicted good physicochemical properties (e.g., molecular weight, lipophilicity) and in vitro safety profiles, which are critical for advancing a compound toward clinical development. nih.gov

The following table details examples of predictive modeling applied to the optimization of aminopyrimidine compounds.

Modeling TechniqueApplicationKey Finding/OptimizationOptimized Compound ExampleReference
Molecular DockingStructural optimization of CXCR4 antagonistsIdentified modifications that improved receptor binding and functional activity.Compound 23 (IC50 = 8.8 nM) nih.gov
Molecular DockingSAR of dual BRD4/PLK1 inhibitorsShowed that specific substitutions on the aryl moiety altered cytotoxic activity.Compound 7 (BRD4 IC50 = 0.042 µM, PLK1 IC50 = 0.02 µM) nih.gov
Free Energy Perturbation (FEP)Interpretation of SAR for A1AR antagonistsExplained the prominent role of a methyl group on the exocyclic amine for A1AR selectivity.2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles nih.gov
Molecular DockingDesign of selective FGFR4 inhibitorsRevealed that dimethyl groups on the pyrimidine ring prohibited binding to FGFR1-3, enhancing selectivity for FGFR4.Compound 6O nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-isopropyl-4,6-dimethylpyrimidin-2-amine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine intermediates (e.g., 4,6-dichloro derivatives) can react with isopropylamine under reflux in polar aprotic solvents (e.g., DMF). Yield optimization may require temperature control (e.g., 80–100°C) and stoichiometric excess of the amine. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Characterization should include 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and elemental analysis to verify purity .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) during structural confirmation?

  • Methodological Answer : Conflicting NMR signals may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3), tautomerism, or impurities. Cross-validate with 1H-13C^1 \text{H-}^{13} \text{C} HSQC/HMBC experiments to resolve ambiguities. For example, in DMSO-d6, NH2_2 protons in pyrimidine derivatives often appear as broad singlets near δ 7.50 ppm, while isopropyl methyl groups resonate at δ 1.20–1.40 ppm. If inconsistencies persist, use X-ray crystallography for definitive structural elucidation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Although specific hazard data for this compound is limited, structurally similar pyrimidines (e.g., 4,6-diphenylpyrimidin-2-amine) are classified as low-risk under GHS. Standard precautions include:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis or weighing.
  • Storage: In airtight containers at 2–8°C, away from oxidizing agents.
    Emergency protocols: In case of exposure, rinse with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can QSAR models be developed to predict the bioactivity of this compound derivatives?

  • Methodological Answer : Use software like MOE or Schrödinger to calculate descriptors (e.g., Log P, molar refractivity, topological surface area). For pyrimidine derivatives, lipophilicity (Log P) and steric parameters (e.g., SMR) often correlate with antimicrobial or enzyme-inhibitory activity. Validate models using leave-one-out cross-validation and external test sets. For example, a QSAR equation with r2>0.85r^2 > 0.85 and predictive q2>0.70q^2 > 0.70 is statistically robust .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar pyrimidines?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols:

In vitro assays : Use CLSI guidelines for MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Dose-response curves : Test concentrations from 0.1–100 µM to identify IC50_{50} values.

Control compounds : Include known inhibitors (e.g., ciprofloxacin) to validate assay sensitivity.
Combine with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinities to targets like DHFR or β-lactamases .

Q. How can theoretical frameworks guide mechanistic studies of this compound in catalysis or drug design?

  • Methodological Answer : Align experiments with computational models. For example:

  • Catalysis : Apply frontier molecular orbital (FMO) theory to predict reactivity in cross-coupling reactions.
  • Drug design : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
    Validate predictions via kinetic studies (e.g., Hammett plots) or crystallographic analysis of enzyme-ligand complexes .

Q. What advanced characterization techniques are critical for analyzing degradation products or byproducts of this compound?

  • Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) to detect trace impurities. High-resolution mass spectrometry (HRMS) can identify degradation products (e.g., oxidation at the isopropyl group). For stability studies, use accelerated conditions (40°C/75% RH) and monitor via 1H^1 \text{H} NMR to track structural changes over time .

Methodological Design Considerations

Q. How should researchers integrate this compound into a broader investigation of pyrimidine-based therapeutics?

  • Methodological Answer : Design a multi-step workflow:

Library synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) to explore structure-activity relationships.

High-throughput screening : Test against panels of kinases or bacterial enzymes.

ADMET profiling : Assess solubility (shake-flask method), plasma stability, and CYP450 inhibition.
Cross-reference findings with databases like ChEMBL to identify novel scaffolds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.